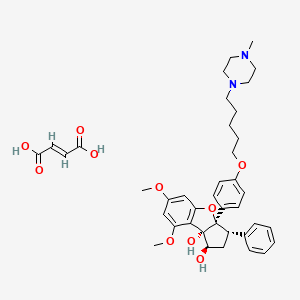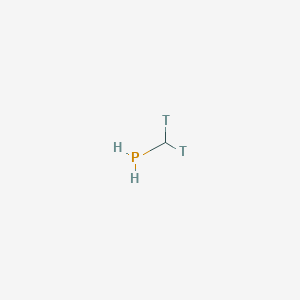
Cholic acid-cysteine-cyanuric chloride complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholic acid-cysteine-cyanuric chloride complex is a hapten linker molecule that comprises cholic acid, cysteine, and cyanuric chloride. This complex is used in various scientific research applications due to its unique structure and properties. Cholic acid is a bile acid that plays a crucial role in the digestion and absorption of fats, while cysteine is an amino acid that contains a thiol group, making it reactive. Cyanuric chloride is a triazine derivative that acts as a reactive group for covalent attachment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cholic acid-cysteine-cyanuric chloride complex involves several steps:
Activation of Cholic Acid: Cholic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride.
Coupling with Cysteine: The activated cholic acid is then reacted with cysteine in the presence of a base such as triethylamine to form a cholic acid-cysteine conjugate.
Reaction with Cyanuric Chloride: The cholic acid-cysteine conjugate is then reacted with cyanuric chloride under controlled conditions to form the final complex.
Industrial Production Methods: Industrial production of this complex follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale activation of cholic acid.
- Efficient coupling with cysteine.
- Controlled reaction with cyanuric chloride to form the complex.
Types of Reactions:
Substitution Reactions: The complex can undergo substitution reactions where the chlorine atoms in cyanuric chloride are replaced by other nucleophiles.
Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfide bonds, while reduction can break these bonds.
Hydrolysis: The complex can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the complex into its constituent parts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products where chlorine atoms are replaced by other functional groups.
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Hydrolysis: Breakdown products such as cholic acid, cysteine, and cyanuric chloride derivatives.
Aplicaciones Científicas De Investigación
Cholic acid-cysteine-cyanuric chloride complex has a wide range of applications in scientific research:
Chemistry: Used as a hapten linker molecule in the synthesis of various compounds.
Biology: Employed in the study of protein-ligand interactions and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in vaccine formulations.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of cholic acid-cysteine-cyanuric chloride complex involves its ability to form covalent bonds with target molecules. The cyanuric chloride moiety acts as a reactive group that can covalently attach to nucleophiles such as amines or thiols. This covalent attachment allows the complex to act as a linker molecule, facilitating the study of various biochemical processes.
Molecular Targets and Pathways:
Protein-Ligand Interactions: The complex can bind to proteins, allowing the study of ligand binding and enzyme activity.
Drug Delivery: The complex can be used to deliver drugs to specific targets by covalently attaching to target molecules.
Comparación Con Compuestos Similares
Cholic Acid-Cysteine Complex: Lacks the reactive cyanuric chloride moiety, making it less versatile.
Cysteine-Cyanuric Chloride Complex: Does not contain cholic acid, limiting its applications in bile acid-related studies.
Cholic Acid-Cyanuric Chloride Complex: Lacks the thiol group from cysteine, reducing its reactivity.
Uniqueness: The cholic acid-cysteine-cyanuric chloride complex is unique due to its combination of cholic acid, cysteine, and cyanuric chloride. This combination provides a versatile molecule that can be used in a wide range of scientific research applications, making it more valuable compared to similar compounds.
Propiedades
Fórmula molecular |
C30H44Cl2N4O6S |
|---|---|
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
(2S)-3-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-2-[[(4S)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H44Cl2N4O6S/c1-14(4-7-23(40)33-20(25(41)42)13-43-28-35-26(31)34-27(32)36-28)17-5-6-18-24-19(12-22(39)30(17,18)3)29(2)9-8-16(37)10-15(29)11-21(24)38/h14-22,24,37-39H,4-13H2,1-3H3,(H,33,40)(H,41,42)/t14-,15-,16+,17+,18-,19-,20+,21+,22-,24-,29-,30+/m0/s1 |
Clave InChI |
RWMVHYQWOIGDJF-BWIRBJOJSA-N |
SMILES isomérico |
C[C@@H](CCC(=O)N[C@H](CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)NC(CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)







![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)




